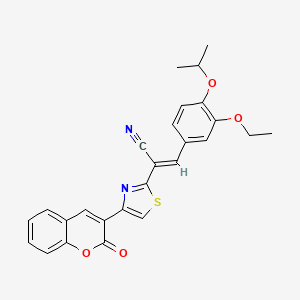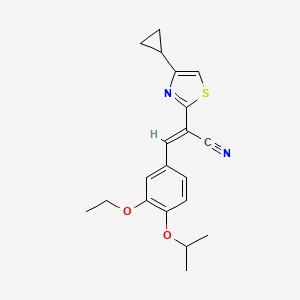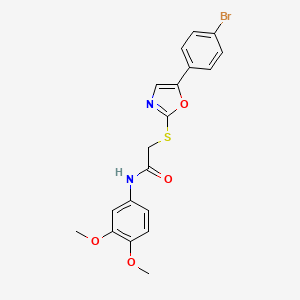
2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide
説明
2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a chemical compound that is widely used in scientific research. This compound is also known as BPTES, and it is a potent inhibitor of glutaminase, an enzyme that is involved in the metabolism of glutamine. In
作用機序
BPTES inhibits glutaminase activity by binding to the active site of the enzyme. Glutaminase catalyzes the hydrolysis of glutamine to produce glutamate and ammonia. BPTES binds to the C-terminal domain of glutaminase, which is responsible for catalytic activity, and inhibits its function. This leads to a decrease in glutamate production and an accumulation of glutamine in the cell.
Biochemical and Physiological Effects:
BPTES has been shown to have potent anti-cancer effects in various cancer cell lines. It induces apoptosis and inhibits cell proliferation by disrupting the metabolic homeostasis of cancer cells. BPTES also sensitizes cancer cells to other chemotherapeutic agents, such as cisplatin and doxorubicin. In addition, BPTES has been shown to have immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of using BPTES in lab experiments is its specificity for glutaminase. BPTES does not inhibit other enzymes that are involved in glutamine metabolism, such as glutamate dehydrogenase and glutamine synthetase. This allows for the selective inhibition of glutaminase activity in cells. However, BPTES has some limitations, including its poor solubility in aqueous solutions and its instability in biological fluids.
将来の方向性
There are several future directions for the use of BPTES in scientific research. One area of interest is the development of more potent and selective inhibitors of glutaminase. Another area of research is the identification of biomarkers that can predict the response of cancer cells to BPTES treatment. Additionally, BPTES can be used in combination with other chemotherapeutic agents to enhance their efficacy and reduce their toxicity. Finally, BPTES can be used to study the metabolic effects of glutamine depletion in non-cancer cells, such as immune cells and neurons.
科学的研究の応用
BPTES has been extensively used in scientific research to study the role of glutaminase in cancer metabolism. Glutaminase is overexpressed in many types of cancer, and it plays a critical role in providing cancer cells with the necessary energy and building blocks for growth and proliferation. BPTES has been shown to inhibit glutaminase activity, leading to a decrease in cancer cell viability and proliferation. BPTES has also been used to study the metabolic effects of glutamine depletion in cancer cells.
特性
IUPAC Name |
2-[[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O4S/c1-24-15-8-7-14(9-16(15)25-2)22-18(23)11-27-19-21-10-17(26-19)12-3-5-13(20)6-4-12/h3-10H,11H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJKZXKCXLJFDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide](/img/structure/B3203063.png)
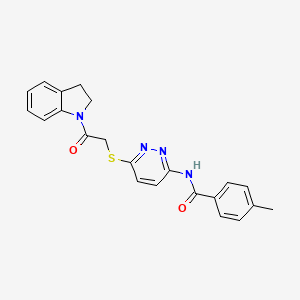

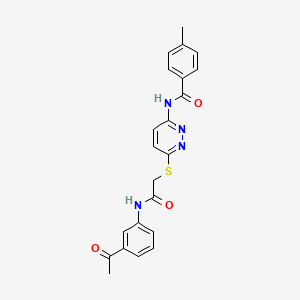

![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-isopentylacetamide](/img/structure/B3203109.png)
![4-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B3203112.png)
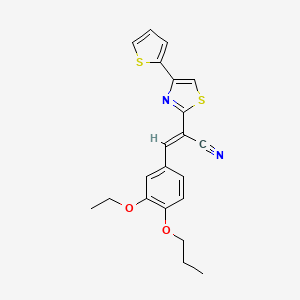

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3-ethoxy-4-isopropoxyphenyl)acrylonitrile](/img/structure/B3203131.png)
